N-(5-chloro-2-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
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Overview
Description
“N-(5-chloro-2-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide” is a chemical compound. Unfortunately, there isn’t much specific information available about this compound .
Synthesis Analysis
The synthesis of this compound is not clearly documented in the available resources. Therefore, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactions involving this compound are not clearly documented in the available resources. Therefore, it’s difficult to provide a detailed chemical reactions analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and density. Unfortunately, the specific physical and chemical properties of this compound are not available in the searched resources .Scientific Research Applications
Molecular Structure and Conformation Studies
Studies on similar compounds, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have focused on understanding their crystal structure and molecular conformation. Such research can be crucial for antineoplastic agents, indicating potential applications in cancer research and therapy development (Banerjee et al., 2002).
Polymorphic Modifications
Research into polymorphic modifications of compounds like 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide reveals its strong diuretic properties. This suggests the chemical under discussion could be explored for its polymorphic properties and potential applications in treating conditions such as hypertension (Shishkina et al., 2018).
Asymmetric Acylation and Stereoselective Reduction
The asymmetric acylation of carboxamides and stereoselective reduction to produce chiral auxiliaries or intermediates for further chemical synthesis highlights another area of research. Such processes are fundamental in developing pharmaceuticals and can be applied to the synthesis of new drugs (Ito et al., 1984).
Antitubercular and Antibacterial Activities
Synthesis and biological evaluation of compounds for antitubercular and antibacterial activities represent a critical area of medicinal chemistry. Compounds similar to the one have been designed, synthesized, and screened for their activity against diseases like tuberculosis, suggesting potential research applications in developing new antimicrobial agents (Bodige et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N2O3/c1-25-13-5-4-10(17)9-11(13)21-15(24)12-3-2-7-22(12)8-6-14(23)16(18,19)20/h4-6,8-9,12H,2-3,7H2,1H3,(H,21,24)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWJJBPNRBZPQW-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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